REACTION_CXSMILES
|
[NH2:1][C:2]1[C:9]([N+:10]([O-])=O)=[C:8]([CH3:13])[C:7]([N+:14]([O-])=O)=[CH:6][C:3]=1[C:4]#[N:5]>[Pd].C(#N)C>[NH2:1][C:2]1[C:9]([NH2:10])=[C:8]([CH3:13])[C:7]2[C:6](=[N:1][C:2]3[C:9]([N:14]=2)=[C:8]([CH3:13])[C:7]([NH2:14])=[CH:6][C:3]=3[C:4]#[N:5])[C:3]=1[C:4]#[N:5]
|
Name
|
|
Quantity
|
50 g
|
Type
|
reactant
|
Smiles
|
NC1=C(C#N)C=C(C(=C1[N+](=O)[O-])C)[N+](=O)[O-]
|
Name
|
|
Quantity
|
10 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Name
|
|
Quantity
|
400 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
40 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
at a temperature of about 30° C.
|
Type
|
CUSTOM
|
Details
|
for about 5 hours
|
Duration
|
5 h
|
Type
|
FILTRATION
|
Details
|
The mixture is then filtered through a bed of Celite
|
Type
|
WASH
|
Details
|
the filter cake is washed with acetonitrile (about 200 mL)
|
Type
|
ADDITION
|
Details
|
To a portion (about 400 mL) of the resulting solution is added water (about 400 mL)
|
Type
|
CUSTOM
|
Details
|
a stream of air is bubbled through the solution for about 18 hours
|
Duration
|
18 h
|
Type
|
CUSTOM
|
Details
|
is held at about 40° C. for about another 2 hours
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
The mixture is then cooled to ambient temperature
|
Type
|
FILTRATION
|
Details
|
the resulting solid is filtered
|
Type
|
WASH
|
Details
|
washed with water (500 mL), acetonitrile (200 mL)
|
Type
|
CUSTOM
|
Details
|
dried
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=C(C2=NC3=C(C=C(C(=C3N=C2C(=C1N)C)C)N)C#N)C#N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 19.44 g | |
YIELD: PERCENTYIELD | 85% | |
YIELD: CALCULATEDPERCENTYIELD | 56969.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |